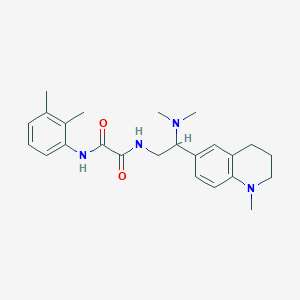
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Anticancer Agents
Recent research has identified compounds with a structural core similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide as potential anticancer agents. These compounds target topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Variations at the 11-position of certain chemical structures have shown potent TOP1-targeting activity and cytotoxicity, indicating their potential in cancer therapy. Specifically, substituents such as 2-(N,N-dimethylamino)ethyl have been noted for their potent activity, underscoring the relevance of the chemical moiety for anticancer research. The evaluation of such compounds in animal models, particularly using human tumor xenografts, has provided insights into their effectiveness in inhibiting tumor growth in vivo, suggesting their potential utility in developing new cancer treatments (Ruchelman et al., 2004).
Orexin Receptor Antagonism
Compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide have been explored for their role in sleep regulation through orexin receptor antagonism. Orexins, neuropeptides produced by the hypothalamus, play a significant role in wakefulness. The blockade of orexin receptors, particularly OX1R and OX2R, by specific antagonists has been shown to promote sleep. This research avenue holds promise for developing new treatments for sleep disorders, emphasizing the therapeutic potential of compounds with similar structural features (Dugovic et al., 2009).
Antitumor Activity of Novel Compounds
The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, akin to the core structure of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide, have demonstrated significant antitumor activities. These compounds have been evaluated against various cancer cell lines, showing moderate to high levels of antitumor activities. The mechanism of action, involving cell cycle arrest and apoptosis, highlights the potential of such compounds in cancer research and therapy (Fang et al., 2016).
Spectroscopic Applications
The study of styrylquinolinium dyes, which share a structural resemblance with N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide, has provided valuable insights into their structures and spectroscopic properties. These compounds exhibit significant solvatochromism and fluorescence, making them useful in various spectroscopic applications. The research into such dyes can contribute to the development of new fluorescent markers and sensors for biomedical and analytical purposes (Bakalska et al., 2017).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-8-6-10-20(17(16)2)26-24(30)23(29)25-15-22(27(3)4)19-11-12-21-18(14-19)9-7-13-28(21)5/h6,8,10-12,14,22H,7,9,13,15H2,1-5H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBTZKLNEXIBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

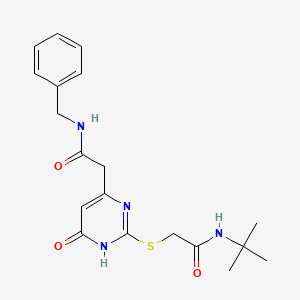
![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)

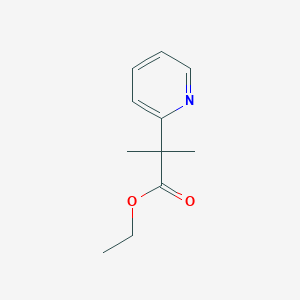

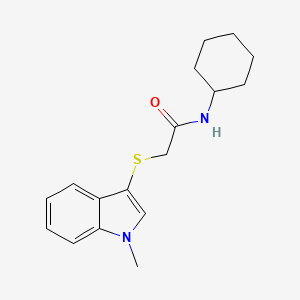


![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)
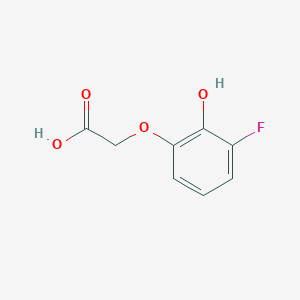
![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)